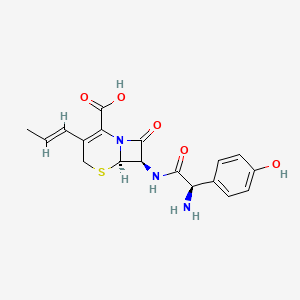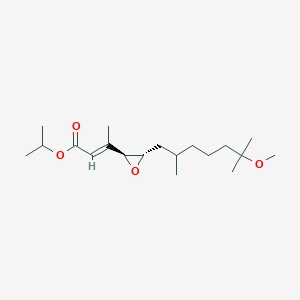![molecular formula C6H14Br2N2 B1142188 (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 125224-64-8](/img/structure/B1142188.png)
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Vue d'ensemble
Description
Pyridine; Trioxochromium; Hydrochloride
Synthesis Analysis
The synthesis of pyridinium-n-carboxylate trioxochromate compounds involves the reaction of CrO3 with pyridinium carboxylic acids in water at room temperature, resulting in chromium (VI) compounds with distinct structures (Martín-Zarza et al., 1997).
Molecular Structure Analysis
X-ray diffraction studies have revealed that these compounds crystallize in the triclinic system with the chromium atom presenting a distorted tetrahedral coordination. The study also involved theoretical analyses to discuss geometries and spectroscopic data (Martín-Zarza et al., 1997).
Chemical Reactions and Properties
The reaction of pyridine with chromic anhydride under anhydrous conditions yields the known, air-sensitive, crystalline 2:1 Lewis acid-base complex. This complex has been analyzed for its structure and potential as an oxidant for alcohols (Cameron et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as lattice parameters and bond lengths, have been characterized through experimental and theoretical studies, providing insights into their stability and interactions (Martín-Zarza et al., 1997).
Chemical Properties Analysis
Chemical properties have been explored through reactions demonstrating the utility of the pyridine chromic anhydride complex in synthesis, highlighting its role in organic transformations (Ratcliffe, 2003).
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Synthesis Analysis
The synthesis of 2,5-diazabicyclo[2.2.1]heptane derivatives has been achieved through various methods, including an epimerization-lactamization cascade reaction, offering a route to synthesize these derivatives efficiently (Benqiang et al., 2015).
Molecular Structure Analysis
Crystal structure analysis of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has revealed the molecular structure of the parent ring for the first time, providing valuable insights into its three-dimensional network and hydrogen bonding (Britvin & Rumyantsev, 2017).
Chemical Reactions and Properties
Research on 3,6-diazabicyclo[3.2.0]heptanes has highlighted their potential as ligands for neuronal nicotinic acetylcholine receptors, with structure-activity relationship studies focusing on their binding affinity and agonist activity (Ji et al., 2007).
Physical Properties Analysis
Physical properties such as conformational stability and intermolecular interactions have been explored through X-ray diffraction and quantum-chemical calculations, offering a comprehensive understanding of these compounds' behaviors (Britvin & Rumyantsev, 2017).
Chemical Properties Analysis
The chemical properties and reactivity of substituted 2,5-diazabicyclo[2.2.1]heptanes have been studied, with methodologies developed for their synthesis from various precursors, illustrating the compounds' versatility in organic synthesis (Yakovlev et al., 2000).
I apologize for the oversight. Let's format the information correctly with subheadings for each section as requested.
Pyridine; Trioxochromium; Hydrochloride is a complex chemical compound with distinct properties and applications in various fields of chemistry. Research on this compound focuses on its synthesis, molecular structure, and both chemical and physical properties.
Synthesis Analysis of Pyridine; Trioxochromium; Hydrochloride
The synthesis involves the reaction of CrO3 with pyridinium carboxylic acids in water at room temperature, yielding chromium (VI) compounds with unique structures (Martín-Zarza et al., 1997).
Molecular Structure Analysis
X-ray diffraction studies reveal that these compounds crystallize in a triclinic system, showcasing the chromium atom in a distorted tetrahedral coordination. Theoretical analyses complement these findings, discussing geometries and spectroscopic data (Martín-Zarza et al., 1997).
Chemical Reactions and Properties
This section focuses on the compound's utility in synthesis, particularly as an oxidant for alcohols, highlighting its significance in organic transformations (Cameron et al., 2003).
Physical and Chemical Properties Analysis
These aspects cover the compound's stability, interactions, and lattice parameters as characterized through experimental and theoretical studies (Martín-Zarza et al., 1997).
This section introduces the compound, focusing on its synthesis, molecular structure, and its significance in the field of medicinal chemistry.
Synthesis Analysis
A variety of methods have been developed to synthesize these derivatives, including an efficient epimerization-lactamization cascade reaction, offering a new pathway to these compounds (Benqiang et al., 2015).
Molecular Structure Analysis
The molecular structure of the parent ring is characterized for the first time, revealing insights into its three-dimensional network and hydrogen bonding patterns (Britvin & Rumyantsev, 2017).
Applications De Recherche Scientifique
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives
- Methods of Application or Experimental Procedures: An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing DBH derivatives. (2S,4R)-4-Aminoproline methyl esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .
- Results or Outcomes: The result of this process is the formation of DBH derivatives. The key factors identified for this cascade reaction include the electron-withdrawal N-protective group in the substrates and a strong base as the promoter .
Asymmetric Synthesis of Diazabicyclo[2.2.1]heptane Derivatives
- Summary of the Application: This compound is used in the asymmetric synthesis of diazabicyclo[2.2.1]heptane derivatives. These derivatives are especially interesting as core components of biologically active products .
- Methods of Application or Experimental Procedures: The process involves an organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This affords products in high yield and enantiomeric ratio. Further modification delivers products possessing natural product scaffolds including diazabicyclo[2.2.1]heptane .
- Results or Outcomes: The result of this process is the formation of diazabicyclo[2.2.1]heptane derivatives. These derivatives are especially interesting as core components of biologically active products .
Controlled Bridge-Opening of Diazabicyclo[2.2.1]heptane Derivatives
- Summary of the Application: This compound is used in the controlled bridge-opening of diazabicyclo[2.2.1]heptane derivatives. These derivatives are especially interesting as core components of biologically active products .
- Methods of Application or Experimental Procedures: The process involves an organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones. This affords products in high yield and enantiomeric ratio. Further modification delivers products possessing natural product scaffolds including diazabicyclo[2.2.1]heptane .
- Results or Outcomes: The result of this process is the formation of diazabicyclo[2.2.1]heptane derivatives. These derivatives are especially interesting as core components of biologically active products .
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide”.
Orientations Futures
The future directions for this compound could involve further investigation of its synthesis, properties, and potential applications. However, I couldn’t find specific information on the future directions of “(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide”.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAJCSMROZCDP-BNTLRKBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |
CAS RN |
125224-64-8 | |
| Record name | (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




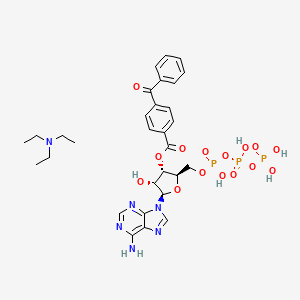
![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)
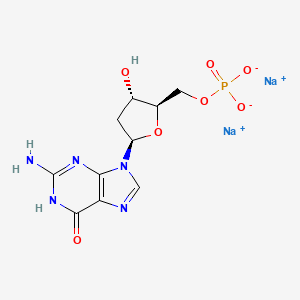

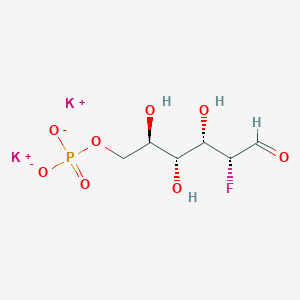
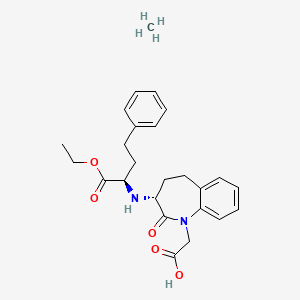

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)
